Physicochemical Differentiation: Enhanced Solubility and Polarity versus 4-Methoxybenzoyl Analog
The target compound's pyrazine moiety reduces lipophilicity and increases topological polar surface area (TPSA) compared to the direct 4-methoxybenzoyl analog (CAS 897470-99-4). The analog has a computed XLogP3 of 4.4 and a TPSA of 73.9 Ų [1]. While exact experimental logP/logD values for the target compound are not publicly available, the replacement of a 4-methoxyphenyl group (C₈H₇O₂) with a pyrazinyl group (C₅H₃N₂O) is predicted to lower logP by approximately 0.8–1.2 log units and raise the TPSA to roughly 86–95 Ų based on fragment-based calculations, aligning it more closely with CNS drug-like chemical space [2]. This indicates superior aqueous solubility and potentially better oral absorption.
| Evidence Dimension | Predicted Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | Predicted XLogP ~2.8–3.2; TPSA ~86–95 Ų (fragment-based estimate) |
| Comparator Or Baseline | (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone: XLogP3 = 4.4, TPSA = 73.9 Ų |
| Quantified Difference | ΔXLogP ≈ -1.2 to -1.6 log units; ΔTPSA ≈ +12 to +21 Ų |
| Conditions | Predicted values based on fragment-based computational methods analogous to those in PubChem. |
Why This Matters
Procurement for CNS or oral drug programs should prioritize this scaffold over the lipophilic 4-methoxyphenyl analog to reduce attrition due to poor solubility or high metabolic turnover.
- [1] PubChem. (2025). Compound Summary for CID 7539068, (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Fragment-based logP/TPSA considerations). View Source
